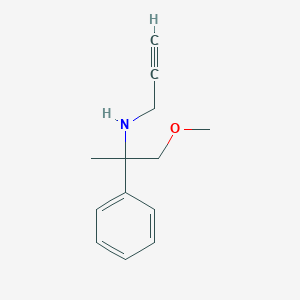

(1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine” belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .

Synthesis Analysis

The synthesis of such compounds is very relevant . Propargylamines are a class of compounds with many pharmaceutical and biological properties . A green approach to synthesize such compounds is very relevant .

Molecular Structure Analysis

The molecular weight of “this compound” is 173.26 . The InChI Code is 1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3 .

Chemical Reactions Analysis

This compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Physical And Chemical Properties Analysis

The compound is in liquid form . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Advanced Oxidation Processes for Nitrogen-containing Compounds

Degradation of Nitrogen-containing Hazardous Compounds : Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, which are resistant to conventional degradation processes. These compounds are widely used in industries such as textile, agricultural, and chemical. AOPs can improve the efficacy of treatment schemes for these compounds by focusing on the degradation of amino and azo-based compounds, including aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides. The review highlights the effectiveness of ozone and Fenton processes, the sensitivity of amine degradation to pH, and the potential of cavitation as a pre-treatment method for cost reduction (Bhat & Gogate, 2021).

Contamination and Removal of Pharmaceuticals

Sulfamethoxazole Removal Using Cleaner Techniques : Sulfamethoxazole, a persistent organic pollutant with N-amine groups, is reviewed for its occurrence, destiny, and removal technologies. The review discusses the importance of sustainable development of technology for removing such contaminants and highlights the significance of adsorption and photocatalytic degradation methods in removing sulfamethoxazole from aqueous solutions (Prasannamedha & Kumar, 2020).

Reductive Amination and Amine Synthesis

Transition-Metal-Catalyzed Reductive Amination : This review focuses on the reductive amination process, which is crucial for amine synthesis, using hydrogen as the reducing agent. It covers the development of catalysts based on earth-abundant metals and nanostructured heterogeneous catalysts, highlighting the progress in the field and the significance of alkyl amines in pharmaceuticals, agrochemicals, and materials (Irrgang & Kempe, 2020).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

1-methoxy-2-phenyl-N-prop-2-ynylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-4-10-14-13(2,11-15-3)12-8-6-5-7-9-12/h1,5-9,14H,10-11H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOHCASQZXGGGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)(C1=CC=CC=C1)NCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one](/img/structure/B2736999.png)

![ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate](/img/structure/B2737002.png)

![4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2737007.png)